![molecular formula C18H25ClN2O2S2 B4673106 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4673106.png)
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine involves the inhibition of the Na+/H+ exchanger isoform 1 (NHE1). This inhibition results in the reduction of intracellular pH and cell volume, which can have various physiological effects. The NHE1 transporter is involved in the regulation of various cellular processes, including cell volume regulation, intracellular pH regulation, and cell migration. Inhibition of this transporter can have significant effects on cellular physiology and can be used as a therapeutic target.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the Na+/H+ exchanger isoform 1 (NHE1), which can result in the reduction of intracellular pH and cell volume. This inhibition has been found to have potential therapeutic applications in the treatment of various diseases, including heart failure and ischemic stroke. This compound has also been found to have effects on the central nervous system and the cardiovascular system.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine in lab experiments include its potent inhibition of the Na+/H+ exchanger isoform 1 (NHE1) and its potential therapeutic applications. This compound can be used to study the effects of NHE1 inhibition on various biological systems and can be used as a potential therapeutic target. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine. These include further studies to determine its safety and efficacy, the development of new synthesis methods to produce this compound more efficiently, and the exploration of its potential therapeutic applications in the treatment of various diseases. Additionally, this compound can be used to study the effects of NHE1 inhibition on various biological systems and can be used as a potential therapeutic target. Further research is needed to fully understand the potential of this compound.
In conclusion, 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine is a compound that has gained significant attention from the scientific community due to its potential applications in research. Its potent inhibition of the Na+/H+ exchanger isoform 1 (NHE1) and its potential therapeutic applications make it an attractive target for further study. However, further research is needed to fully understand the potential of this compound and to determine its safety and efficacy.
Scientific Research Applications
1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine has been found to have potential applications in scientific research. This compound has been studied for its effects on various biological systems, including the central nervous system and the cardiovascular system. It has been found to act as a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which is involved in the regulation of intracellular pH and cell volume. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases, including heart failure and ischemic stroke.
properties
IUPAC Name |
1-(1-adamantyl)-4-(5-chlorothiophen-2-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2S2/c19-16-1-2-17(24-16)25(22,23)21-5-3-20(4-6-21)18-10-13-7-14(11-18)9-15(8-13)12-18/h1-2,13-15H,3-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIKAFGCEJNGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(S5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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